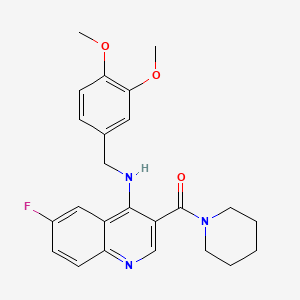
(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a dimethoxybenzyl group and a piperidine moiety. The fluorine atom enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The IUPAC name for this compound is:
The biological activity of this compound is attributed to several key mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting the replication process.
- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication.
- Receptor Binding : It may interact with various cellular receptors involved in signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including:
- Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Topoisomerase inhibition |
- Antimicrobial Properties : Preliminary studies suggest it possesses antimicrobial activity against various bacterial strains.
Case Studies
- In Vivo Studies : A study conducted on xenografted tumor models demonstrated significant tumor reduction when treated with this compound compared to control groups, indicating its potential as an anticancer agent .
- Cell Culture Assays : In vitro assays revealed that the compound effectively inhibited cell growth in multiple cancer cell lines, with IC50 values ranging from 10 to 15 µM, showcasing its efficacy as a therapeutic agent .
Research Findings
Recent research has highlighted the following critical findings regarding the biological activity of this compound:
- Selectivity : It exhibits selective inhibition against specific kinases involved in cancer progression, suggesting potential for targeted therapy .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it has shown enhanced efficacy, indicating potential for combination therapies in cancer treatment .
Eigenschaften
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-21-9-6-16(12-22(21)31-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTNXUKITRQCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














